(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid
CAS No.: 1926137-46-3
Cat. No.: VC11694664
Molecular Formula: C14H20BNO4
Molecular Weight: 277.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1926137-46-3 |
|---|---|
| Molecular Formula | C14H20BNO4 |
| Molecular Weight | 277.13 g/mol |
| IUPAC Name | [1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-7-yl]boronic acid |
| Standard InChI | InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-4-5-10-6-7-11(15(18)19)9-12(10)16/h6-7,9,18-19H,4-5,8H2,1-3H3 |
| Standard InChI Key | ZQYNWTITBYUFJL-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)(O)O |
| Canonical SMILES | B(C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)(O)O |
Introduction
(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid is a complex organic compound with the CAS number 1926137-46-3. It is a boronic acid derivative, specifically modified with a tert-butoxycarbonyl (Boc) group attached to a tetrahydroquinoline ring. This compound is of interest in organic synthesis due to its potential applications in various chemical reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.
Synthesis and Applications
The synthesis of (1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid typically involves the protection of the nitrogen atom in the tetrahydroquinoline ring with a Boc group, followed by the introduction of a boronic acid moiety. This compound is useful in organic synthesis for forming carbon-carbon bonds through cross-coupling reactions, which are essential in the synthesis of complex molecules, including pharmaceuticals and materials.
Safety and Handling
Handling (1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid requires caution due to its potential irritant properties. It is classified with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . Precautionary measures include wearing protective clothing, gloves, and eye protection, and washing thoroughly after handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume